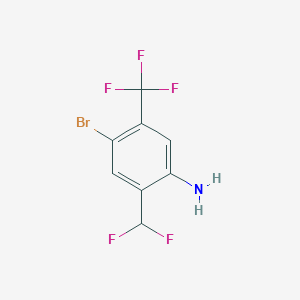

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-(difluoromethyl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5N/c9-5-1-3(7(10)11)6(15)2-4(5)8(12,13)14/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRJLRNTSREYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Approaches Based on Halogenated Aniline Derivatives

Given the presence of bromo, difluoromethyl, and trifluoromethyl groups on an aniline core, synthetic strategies may involve:

- Halogenation Reactions : Introducing bromine and fluorine atoms onto the aniline ring through electrophilic aromatic substitution.

- Functional Group Introduction : Incorporating difluoromethyl and trifluoromethyl groups using appropriate reagents and catalysts.

- Protecting Group Chemistry : Employing protecting groups to control the regioselectivity of reactions and prevent unwanted side reactions.

Preparation of 2-Bromo-5-Fluoroaniline (Similar Compound)

A method for preparing 2-bromo-5-fluoroaniline involves a multi-step synthesis starting from 4-fluoroaniline:

- Step 1: Acylation : React 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.

- Toluene is added to a flask, followed by 4-fluoroaniline.

- The mixture is cooled, and acetic anhydride is added dropwise.

- The reaction is maintained at a controlled temperature.

- Water is added, the mixture is stirred, and the solid is collected by suction filtration, washed, and dried to yield 4-fluoroacetanilide.

- Step 2: Nitration : React 4-fluoroacetanilide with concentrated sulfuric acid and fuming nitric acid to generate 2-nitro-4-fluoroacetanilide.

- Toluene is added to a flask, followed by 4-fluoroacetanilide.

- The mixture is cooled, and concentrated sulfuric acid is added dropwise, followed by fuming nitric acid while maintaining the temperature.

- The reaction solution is slowly poured into ice water, allowed to stand for delamination, and the aqueous layer is extracted with dichloromethane.

- The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and evaporated to obtain 2-nitro-4-fluoroacetanilide.

- Step 3: Bromination : React 2-nitro-4-fluoroacetanilide with sodium nitrite in the presence of a brominating agent under acidic conditions to produce 2-bromo-5-fluoronitrobenzene.

- Step 4: Reduction : Reduce 2-bromo-5-fluoronitrobenzene with a reducing agent to obtain 2-bromo-5-fluoroaniline.

Preparation of 3-Bromo-5-trifluoromethylaniline (Similar Compound)

The preparation of 3-bromo-5-trifluoromethylaniline involves a sequence of reactions starting from 4-bromo-2-trifluro toluidine:

- Acetylation : React 4-bromo-2-trifluro toluidine with acetic anhydride in the presence of acetic acid.

- Acetic acid is added to a flask, followed by acetic anhydride.

- 4-bromo-2-trifluro toluidine is added dropwise at a controlled temperature.

- The mixture is incubated until the raw material disappears.

- The mixture is poured into frozen water, and the solid is collected by suction filtration, washed, and dried.

- Nitration : Nitrate the acetylated compound with sulfuric acid and nitric acid.

- Sulfuric acid is added to a reactor, followed by the acetylated material.

- The mixture is stirred and cooled, and nitric acid is added dropwise.

- The mixture is poured into water, and the solid is collected by filtration and washed until neutral.

- Deacetylation : Hydrolyze the acetylated compound with hydrochloric acid.

- Water is added to the reaction flask, followed by hydrochloric acid and the nitrated material.

- The mixture is heated to reflux until hydrolysis is complete.

- The mixture is adjusted to alkaline pH with ammonium hydroxide, and the solid is collected by suction filtration, washed, and dried.

- Deamination : React the deacetylated compound with sodium nitrite in sulfuric acid.

- Sulfuric acid is added to a flask, and sodium nitrite is added in batches while maintaining the temperature.

- The above gob of material is added, and the mixture is stirred.

- The liquid is slowly added to phosphoric acid, and the mixture is stirred. Orthophosphorous acid is added, followed by cupric oxide in batches.

- The mixture is stirred, and the solid is removed by water filtration and alkali cleaning.

- Reduction : Reduce the deaminated compound using iron powder and acetic acid.

- Iron powder is added to a reactor, followed by water and glacial acetic acid.

- The mixture is heated to reflux and then cooled. The deaminated material is added dropwise.

- Water is added, and the mixture is heated to reflux to steam.

Spectroscopic Techniques for Characterization

To confirm the structure and purity of the synthesized compound, the following spectroscopic techniques can be employed:

- NMR Spectroscopy :

- ¹H NMR to identify aromatic protons.

- ¹³C NMR to identify carbon environments.

- ¹⁹F NMR to identify fluorine environments (e.g., -CF₃ at δ -62 to -65 ppm, -CF₂H at δ -110 to -115 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular weight.

- Infrared Spectroscopy : To identify functional groups present in the molecule.

Reaction Optimization Strategies

- Catalyst Selection : Use appropriate catalysts to enhance reaction rates and yields.

- Solvent Selection : Optimize solvent choice to improve solubility and reactivity.

- Temperature Control : Maintain optimal reaction temperatures to minimize side reactions.

- Protecting Groups : Use protecting groups to direct regioselectivity and prevent unwanted reactions.

Solubility and Stability Considerations

- Solubility : The compound is likely to have low solubility in water but may be soluble in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

- Stability : The compound may be hygroscopic and light-sensitive. Store under an inert atmosphere at low temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the aniline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are used.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, nitro compounds, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related halogenated anilines with variations in substituent type, position, and electronic properties:

*Calculated value based on substituent contributions.

Physicochemical Properties

- Acidity: The difluoromethyl group (CF₂H) in the target compound increases acidity compared to the monofluoro analog (pKa ~1.27 for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline) due to stronger electron-withdrawing effects .

- Solubility : Trifluoromethyl groups generally reduce aqueous solubility but improve lipid membrane permeability, critical for drug delivery .

Biological Activity

4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of multiple fluorine substituents. This article focuses on the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C8H5BrF5N

- CAS Number : 1805104-57-7

The presence of bromine and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are critical factors influencing its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity to various enzymes and receptors, potentially influencing several biological pathways.

Interaction with Enzymes

Research indicates that fluorinated compounds often exhibit increased potency in enzyme inhibition. For instance, studies on similar compounds have shown that trifluoromethyl substitutions can significantly enhance inhibitory activity against histone deacetylases (HDACs), which are critical in cancer biology . The introduction of fluorine atoms can stabilize the interaction with the target enzyme, leading to improved therapeutic outcomes.

Anticancer Properties

Several studies have highlighted the anticancer potential of fluorinated anilines. For example, compounds with trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall in the low micromolar range, indicating significant potency against tumor cells .

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| DU145 (Prostate Cancer) | 1.5 | |

| Hep-G2 (Liver Cancer) | 0.88 | |

| Jurkat (T-cell Leukemia) | 2.0 |

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways within bacteria .

Case Studies

-

Study on HDAC Inhibition :

A recent study evaluated the effects of trifluoromethylated compounds on HDAC activity. The results indicated that such modifications led to enhanced inhibition compared to non-fluorinated analogs, suggesting a promising avenue for cancer therapeutics . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial properties of related aniline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that fluorinated anilines exhibited a broader spectrum of activity than their non-fluorinated counterparts, emphasizing the role of fluorine in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-difluoromethyl-5-(trifluoromethyl)aniline, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves bromination and fluoromethylation of aniline derivatives. A critical step is the use of methyl tert-butyl ether (MTBE) as a solvent combined with sodium hydroxide for phase separation, ensuring efficient purification . Optimizing stoichiometry (e.g., 1:1 molar ratio of brominating agents to precursors) and maintaining temperatures below 50°C can suppress side reactions. For fluoromethylation, trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF₃) are effective under inert atmospheres .

- Yield Optimization : Isolated yields >90% are achievable via liquid-liquid extraction and column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and CF₃ groups (δ 119–122 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 292.98 (calculated for C₈H₅BrF₅N) .

- IR Spectroscopy : Stretching bands for NH₂ (~3400 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.